1-(2-Chloro-4-ethoxyphenyl)propan-1-one
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Overview
Description
1-(2-Chloro-4-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Chloro-4-ethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-4-ethoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(2-chloro-4-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(13)9-6-5-8(14-4-2)7-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RGDNKBXDBBJKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)Cl |
Origin of Product |
United States |
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